molecular formula C7H15NOSi B1605096 3-(Ethoxydimethylsilyl)propiononitrile CAS No. 5360-07-6

3-(Ethoxydimethylsilyl)propiononitrile

Cat. No.: B1605096
CAS No.: 5360-07-6
M. Wt: 157.29 g/mol
InChI Key: MOIYHLPBTJONEP-UHFFFAOYSA-N
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Description

3-(Ethoxydimethylsilyl)propiononitrile is an organosilicon compound with the molecular formula C7H15NOSi. It is characterized by the presence of an ethoxy group, dimethylsilyl group, and a nitrile group attached to a propyl chain. This compound is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxydimethylsilyl)propiononitrile typically involves the reaction of 3-chloropropionitrile with ethoxydimethylsilane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction scheme is as follows:

ClCH2CH2CN+EtOSi(CH3)2HEtOSi(CH3)2CH2CH2CN\text{ClCH}_2\text{CH}_2\text{CN} + \text{EtOSi(CH}_3\text{)}_2\text{H} \rightarrow \text{EtOSi(CH}_3\text{)}_2\text{CH}_2\text{CH}_2\text{CN} ClCH2​CH2​CN+EtOSi(CH3​)2​H→EtOSi(CH3​)2​CH2​CH2​CN

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxydimethylsilyl)propiononitrile undergoes various chemical reactions, including:

    Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.

    Hydrolysis: The silyl group can be hydrolyzed under acidic or basic conditions to form silanols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of substituted nitriles.

    Hydrolysis: Formation of silanols and carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

3-(Ethoxydimethylsilyl)propiononitrile is utilized in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Ethoxydimethylsilyl)propiononitrile exerts its effects involves the interaction of its functional groups with target molecules. The ethoxy and dimethylsilyl groups can enhance the compound’s reactivity and stability, while the nitrile group can participate in various chemical transformations. These interactions can modulate molecular pathways and influence the behavior of the compound in different environments.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Ethoxydimethylsilyl)propylamine
  • 3-(Methoxydimethylsilyl)propiononitrile
  • 3-(Trimethylsilyl)propiononitrile

Uniqueness

3-(Ethoxydimethylsilyl)propiononitrile is unique due to the presence of both ethoxy and dimethylsilyl groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

3-[ethoxy(dimethyl)silyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOSi/c1-4-9-10(2,3)7-5-6-8/h4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIYHLPBTJONEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201821
Record name 3-(Ethoxydimethylsilyl)propiononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5360-07-6
Record name 3-(Ethoxydimethylsilyl)propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5360-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Ethoxydimethylsilyl)propiononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005360076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Ethoxydimethylsilyl)propiononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethoxydimethylsilyl)propiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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